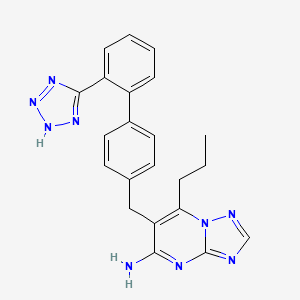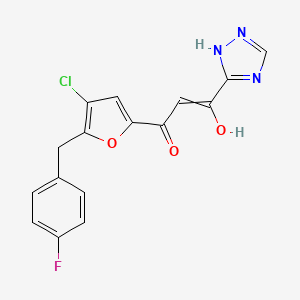
2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including a furan ring, a triazole ring, and a propenone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine and Fluorine Substituents: Halogenation reactions are employed to introduce the chlorine and fluorine atoms onto the furan ring and phenyl ring, respectively.
Formation of the Propenone Moiety: The propenone moiety is introduced through aldol condensation reactions, where an aldehyde and a ketone react in the presence of a base.
Formation of the Triazole Ring: The triazole ring is synthesized through cycloaddition reactions, often using azides and alkynes as starting materials.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. Catalysts, such as transition metals, are often employed to enhance reaction rates and selectivity. Additionally, continuous flow reactors may be used to scale up the production process while maintaining control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The triazole ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Cycloaddition: Azides and alkynes are typical reagents for cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antidepressant molecule.
Biological Research: The compound’s ability to modulate neurotransmitter systems makes it valuable in studying the mechanisms of depression and other neurological disorders.
Industrial Applications: The compound’s reactivity and stability make it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- involves its interaction with neurotransmitter systems in the central nervous system. The compound is believed to modulate the release and reuptake of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation helps alleviate symptoms of depression by restoring the balance of these neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- 2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- 2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
Uniqueness
The uniqueness of 2-Propen-1-one, 1-(4-chloro-5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both a furan ring and a triazole ring, along with the propenone moiety, allows for diverse interactions with biological targets and makes it a versatile compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
280571-78-0 |
|---|---|
Molekularformel |
C16H11ClFN3O3 |
Molekulargewicht |
347.73 g/mol |
IUPAC-Name |
1-[4-chloro-5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H11ClFN3O3/c17-11-6-15(12(22)7-13(23)16-19-8-20-21-16)24-14(11)5-9-1-3-10(18)4-2-9/h1-4,6-8,23H,5H2,(H,19,20,21) |
InChI-Schlüssel |
NULGGFBESGMEGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=C(C=C(O2)C(=O)C=C(C3=NC=NN3)O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-but-2-enedioic acid;4-(dimethylamino)-1-[6-[4-(dimethylamino)butanoyl]-9-ethylcarbazol-3-yl]butan-1-one](/img/structure/B12694760.png)
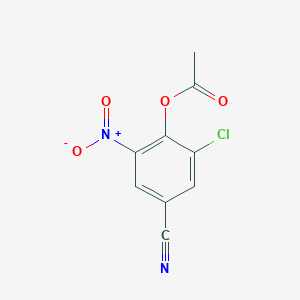
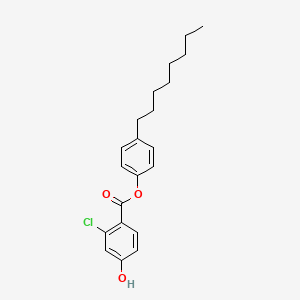
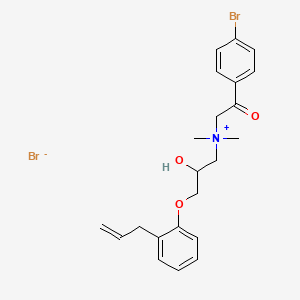
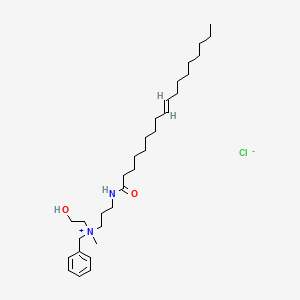
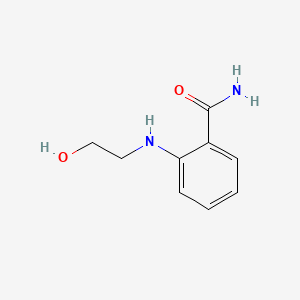
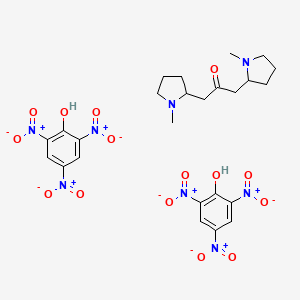


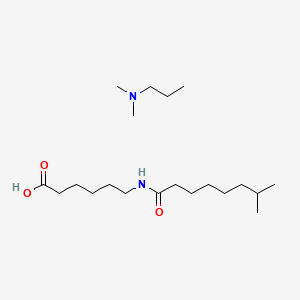

![1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B12694834.png)
